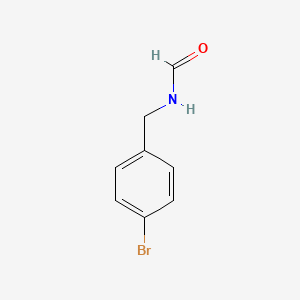

N-(4-Bromobenzyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]formamide |

InChI |

InChI=1S/C8H8BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) |

InChI Key |

ZBDPEQIQOZSVFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC=O)Br |

Origin of Product |

United States |

Significance of N Alkyl Formamide Derivatives in Contemporary Organic Chemistry

N-alkyl formamides, the class of compounds to which N-(4-Bromobenzyl)formamide belongs, are of considerable importance in modern organic chemistry. They are widely utilized as versatile intermediates and reagents in a variety of chemical transformations.

One of the primary roles of N-substituted formamides is as a precursor for the synthesis of other functional groups. For instance, they can be dehydrated to produce isonitriles, which are valuable in multicomponent reactions due to their unique reactivity. organic-chemistry.orgnih.gov Several methods have been developed for this transformation, including the use of reagents like triphenylphosphine (B44618)/iodine and phosphorus oxychloride, which offer mild and efficient routes to isocyanides. organic-chemistry.orgnih.gov

Furthermore, N-alkyl formamides are used as formylating agents and can serve as protecting groups for amines in multi-step synthetic sequences, such as in peptide synthesis. scholarsresearchlibrary.com They are also recognized as Lewis bases capable of catalyzing reactions like the allylation and hydrosilylation of carbonyl compounds. scholarsresearchlibrary.com The formamide (B127407) functional group itself is a key structural feature in many biologically active molecules and serves as a crucial building block for creating pharmaceutically important heterocyclic compounds. scholarsresearchlibrary.comresearchgate.net

Strategic Importance of the 4 Bromobenzyl Moiety in Synthetic Design

The 4-bromobenzyl group within the N-(4-Bromobenzyl)formamide structure is of significant strategic value in synthetic organic chemistry. This moiety offers two key points of reactivity that can be selectively addressed, allowing for sequential and controlled molecular assembly.

The bromine atom on the phenyl ring is a particularly useful "handle" for a wide range of cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to link the 4-bromobenzyl unit to various other molecular fragments, building complex architectures. For example, the bromine atom is crucial in the synthesis of valsartan, where it facilitates a Suzuki-Miyaura cross-coupling to form the key biphenyltetrazole core. vulcanchem.com

The benzyl (B1604629) portion of the moiety can function as a protecting group for amines. The C-N bond can be cleaved under specific conditions, liberating the amine for further reaction after the bromo-substituted aromatic ring has been modified. This dual functionality makes the 4-bromobenzyl group a powerful tool for designing efficient and convergent synthetic routes toward complex target molecules, including those with potential applications in medicinal chemistry and materials science. solubilityofthings.com Derivatives containing this moiety have been investigated for their potential as anticancer and antibacterial agents. nih.gov

Overview of the Research Landscape Surrounding N Substituted Formamides

Direct N-Formylation of Amines

Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of an amine. This can be accomplished using various formylating agents and reaction conditions.

Formylation of 4-Bromobenzylamine with Formic Acid

A straightforward and common method for the synthesis of N-substituted formamides is the reaction of a primary or secondary amine with formic acid. scispace.com For the synthesis of this compound, 4-bromobenzylamine is reacted with formic acid. This reaction can be performed under various conditions, including heating in toluene (B28343) with a Dean-Stark trap to remove the water byproduct, or using polyethylene (B3416737) glycol as a solvent at room temperature. scispace.comnih.gov The use of formic acid is advantageous due to its ready availability and the high yields of the desired formamide. scispace.com Studies have shown that this method is highly chemoselective, with amines being formylated in the presence of hydroxyl groups. scispace.comnih.gov

Table 1: N-Formylation of Various Amines with Formic Acid

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-Phenylformamide | 98 |

| 2 | Benzylamine (B48309) | N-Benzylformamide | 98 |

| 3 | 4-Bromoaniline (B143363) | N-(4-Bromophenyl)formamide | 95 |

| 4 | 4-Aminophenol | N-(4-Hydroxyphenyl)formamide | 96 |

Yields are based on reactions conducted with formic acid in toluene using a Dean-Stark trap. Data compiled from various sources.

Microwave-Assisted Chemoselective N-Formylation Techniques for N-Benzylformamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of N-formylation, microwave irradiation has been successfully employed to achieve rapid and efficient synthesis of N-benzylformamides. researchgate.net This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net For instance, a protocol using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent under microwave irradiation has been developed for the chemoselective N-formylation of a wide range of amines, including benzylic amines. researchgate.netresearchgate.net This method is noted for its efficiency, environmental friendliness, and broad substrate scope, providing good to excellent yields of N-substituted formamides. researchgate.netresearchgate.net

Catalyst-Free N-Formylation Approaches Utilizing Carbon Dioxide and Ammonia-Borane Adducts

In the quest for more sustainable chemical processes, the use of carbon dioxide (CO2) as a C1 source for N-formylation has gained considerable attention. nih.gov A notable development is the catalyst-free N-formylation of amines using CO2 in conjunction with an ammonia-borane adduct (BH3NH3) as a reductant. rsc.orgresearchgate.net This method proceeds under mild conditions and provides good to excellent yields of the corresponding formamides for both primary and secondary amines. rsc.orgresearchgate.net The reaction mechanism is believed to involve the formation of a diammoniate of diborane (B8814927) intermediate, which then reduces CO2 to a formate equivalent that subsequently formylates the amine. epfl.chrsc.org

Table 2: Catalyst-Free N-Formylation of Amines with CO2 and BH3NH3

| Entry | Amine | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-Phenylformamide | 92 |

| 2 | Benzylamine | N-Benzylformamide | 95 |

| 3 | Dibenzylamine | N,N-Dibenzylformamide | 88 |

| 4 | Morpholine | N-Formylmorpholine | 96 |

Reaction conditions typically involve the amine, BH3NH3, and CO2 (1 atm) in a suitable solvent at room temperature. Data sourced from studies on catalyst-free formylation. rsc.org

Application of Formylating Reagents Derived from Imidazolium Salts

Imidazolium-based reagents have proven to be effective formylating agents. For example, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide has been utilized in an efficient, metal-free, and chemoselective microwave-assisted N-formylation protocol. researchgate.netresearchgate.net This reagent allows for the formylation of a diverse range of amines, including aromatic, aliphatic, and benzylic amines, with high yields. researchgate.net The methodology is also applicable to sterically hindered amines and can be extended to the synthesis of other nitrogen-containing heterocycles like benzimidazoles. researchgate.net

Multi-Component and Cascade Reaction Strategies

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules.

Synthesis via the Ritter Reaction Mechanism for N-Alkyl Amides

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alcohol or an alkene, in the presence of a strong acid. wikipedia.orgnrochemistry.comchemistry-reaction.com This reaction proceeds via the electrophilic addition of the carbocation to the nitrile, forming a nitrilium ion, which is then hydrolyzed to the amide. wikipedia.orgnrochemistry.com While traditionally requiring harsh acidic conditions, recent advancements have introduced milder promoters, such as tropylium (B1234903) salts. rsc.org For the synthesis of N-benzylformamides, a benzylic alcohol can serve as the carbocation precursor and hydrogen cyanide or a surrogate can be used as the nitrile component. wikipedia.org This approach is particularly useful for preparing secondary and tertiary N-alkyl amides. chemistry-reaction.com

Palladium-Catalyzed Aminocarbonylation Reactions with Formamide as a Synthon

The synthesis of primary aromatic amides, such as this compound, can be efficiently achieved through palladium-catalyzed aminocarbonylation of aryl halides. In this methodology, formamide (HCONH₂) serves as a versatile and practical synthon for the amino group (–NH₂). nih.gov This approach is a significant advancement as it circumvents the direct use of ammonia, which can be challenging to handle.

The reaction typically involves an aryl halide, such as 4-bromobenzyl bromide, which reacts under carbon monoxide (CO) pressure in the presence of a palladium catalyst. nih.gov The catalyst system is often composed of a palladium source, like palladium acetate (B1210297), and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618). nih.gov The process requires a nucleophilic Lewis base, with 4-(dimethylamino)pyridine (DMAP) or imidazole (B134444) showing particular efficacy. nih.gov

These reactions are generally performed under mild conditions (e.g., 5 bar CO pressure and 120°C) and can convert a variety of aryl and heteroaryl halides into their corresponding primary amides with high yields, often ranging from 70-90%. nih.gov For reactive starting materials like activated aryl bromides, a 2:1 ratio of phosphine ligand to palladium is adequate. However, less reactive substrates, such as aryl chlorides, may necessitate a higher ligand-to-palladium ratio (up to 8:1) to maintain catalyst stability and ensure the reaction proceeds to completion. nih.gov

In some variations of this method, formamide or its derivatives like N,N-dimethylformamide (DMF) can also act as an in-situ source for both carbon monoxide and the amine, eliminating the need for external CO gas, which is highly toxic. researchgate.netaudreyli.com This is typically achieved at higher temperatures (e.g., 180°C) with a strong base like potassium tert-butoxide to promote the decomposition of the formamide. audreyli.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of N-benzylformamides aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Neat Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free, or neat, reaction conditions. These methods eliminate the need for organic solvents, which are often volatile, toxic, and contribute to chemical waste. The formylation of amines, including benzylamine derivatives, can be conducted efficiently under catalyst- and solvent-free conditions. researchgate.nettandfonline.com

In a typical procedure, the amine is reacted directly with a formylating agent like formic acid or ethyl formate at a moderately elevated temperature (e.g., 60°C). researchgate.nettandfonline.com This approach has been successfully applied to a broad range of aromatic, aliphatic, and heteroaromatic amines, yielding the corresponding formamides in good to excellent yields. researchgate.nettandfonline.com For instance, the reaction of benzylamine with formic acid under neat conditions can produce N-benzylformamide in 91% yield in just 15 minutes. researchgate.nettandfonline.com This methodology is advantageous due to its simplicity, cost-effectiveness, reduced reaction times, and minimal waste generation. researchgate.netaun.edu.eg

| Reactant (Amine) | Formylating Agent | Conditions | Time | Yield (%) | Reference |

| Aniline | Formic Acid | neat, 60°C | 5 min | 93 | researchgate.nettandfonline.com |

| 4-Bromoaniline | Formic Acid | neat, 60°C | 1.3 h | 93 | researchgate.net |

| Benzylamine | Formic Acid | neat, 60°C | 15 min | 91 | researchgate.nettandfonline.com |

| Benzylamine | Ethyl Formate | neat, 60°C | 4 h | 93 | researchgate.nettandfonline.com |

| Dibutylamine | Formic Acid | neat, 60°C | 12 h | 98 | researchgate.net |

Efficient Promoter Systems (e.g., Immobilized Sulfuric Acid on Silica (B1680970) Gel)

The use of heterogeneous solid acid catalysts is a cornerstone of green chemistry, offering advantages such as easy separation from the reaction mixture, reusability, and reduced corrosion and waste. nih.govnih.gov Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂) has emerged as a highly efficient, inexpensive, and recyclable promoter for N-formylation reactions. nih.govdntb.gov.uamdpi.com

This solid acid catalyst facilitates the N-formylation of various primary and secondary amines using a formylating agent like triethyl orthoformate. nih.govmdpi.com The reactions are typically fast, with high to excellent yields of the formamide products obtained in short timeframes (from a few minutes to a couple of hours) under reflux conditions (e.g., 65°C). nih.govdntb.gov.uamdpi.com The catalyst's preparation is straightforward, involving the adsorption of sulfuric acid onto silica gel. mdpi.com A key benefit of the H₂SO₄–SiO₂ system is its reusability; it can be recovered after the reaction and used in subsequent batches with no significant loss of catalytic activity. nih.govdntb.gov.uamdpi.com This approach provides a practical and environmentally benign alternative to homogeneous acid catalysts for the synthesis of formamides. mdpi.com

Transformations at the Amide Functional Group

The formamide group in this compound is a key site for several important chemical transformations. Its reactivity is influenced by the electronic properties of the carbonyl group and the nitrogen atom, as well as the nature of the N-benzyl substituent.

Hydrolysis Pathways of this compound

The hydrolysis of formamides, including N-substituted derivatives like this compound, can proceed through acid-catalyzed, base-catalyzed, or neutral pathways. researchgate.net In acidic conditions, the oxygen of the carbonyl group is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Computational studies on formamide hydrolysis reveal that the reaction often involves intermediates. For instance, the formation of a diol intermediate via hydration of the carbonyl group has been proposed. researchgate.net Subsequent proton transfer, potentially assisted by water molecules, facilitates the breakdown of the tetrahedral intermediate. researchgate.net The presence of the 4-bromobenzyl group can influence the rate of hydrolysis through its electronic effects.

Dehydration Reactions to Generate Isocyanides from N-Substituted Formamides

The dehydration of N-substituted formamides is a common method for the synthesis of isocyanides. wikipedia.orgorganic-chemistry.org This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently used reagent, often in the presence of a base like triethylamine (B128534) or pyridine. wikipedia.orgresearchgate.net Other reagents that can effect this dehydration include p-toluenesulfonyl chloride (p-TsCl), phosgene, diphosgene, and the Burgess reagent. wikipedia.orgrsc.org

The generally accepted mechanism involves the formation of an adduct between the formamide and the dehydrating agent. rsc.org This is followed by a base-induced elimination to yield the isocyanide. rsc.org For example, when using p-TsCl, the formamide oxygen attacks the sulfur atom of the sulfonyl chloride. stackexchange.com Subsequent deprotonation and elimination steps lead to the formation of the isocyanide. The synthesis of isocyanides from N-substituted formamides using triphenylphosphine and iodine has also been reported as a mild and efficient method. thieme-connect.com Studies on the dehydration of N-(4-bromophenyl)formamide have been used to optimize reaction conditions for isocyanide synthesis. thieme-connect.comthieme-connect.com

Table 1: Reagents for Dehydration of N-Substituted Formamides

| Dehydrating Agent | Base | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | wikipedia.orgresearchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | rsc.orgstackexchange.com |

| Phosgene/Diphosgene | Base | wikipedia.org |

| Burgess Reagent | Base | wikipedia.org |

| Triphenylphosphine/Iodine | Triethylamine | thieme-connect.com |

Investigation of Nucleophilic Attack Sites (Oxygen vs. Nitrogen) on the Formamide Moiety

The formamide moiety possesses two potential nucleophilic sites: the carbonyl oxygen and the nitrogen atom. This makes it an ambident nucleophile. curlyarrows.comyoutube.com The site of nucleophilic attack can be influenced by several factors, including the nature of the electrophile and the reaction conditions. In acidic solutions, the oxygen of formamide is preferentially protonated over the nitrogen. cdnsciencepub.com

However, the nucleophilicity of the nitrogen can be enhanced. For instance, formamide can act as a catalyst in nucleophilic substitution reactions of alcohols, where the initial and rate-determining step is the nucleophilic attack of the formamide on the reagent. researchgate.net Theoretical studies using the Laplacian model of reactivity have been employed to investigate the susceptibility of formamide to electrophilic attack at both nitrogen and oxygen. cdnsciencepub.com The ambiphilic character of formamide, allowing it to act as both a hydrogen bond donor and acceptor, can induce nucleophilic activation at the nitrogen center. rsc.org In protic solvents, such as formamide itself, enhanced N-alkylation has been observed in reactions with ambident heterocyclic nucleophiles. researchgate.net

Reactions of the 4-Bromobenzyl Substituent

The 4-bromobenzyl group provides another reactive handle within the molecule, primarily centered around the aryl bromide.

Cross-Coupling Reactions Involving the Aryl Bromide (e.g., C–C, C–N Bond Formations)

The bromine atom on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

A prominent example of C-N bond formation is the Buchwald-Hartwig amination, which couples aryl halides with amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has greatly expanded the scope and utility of this reaction. wikipedia.org The 4-bromobenzyl moiety can readily participate in such couplings.

For C-C bond formation, the Suzuki-Miyaura coupling is a widely used method that pairs aryl halides with boronic acids. The aryl bromide functionality in this compound is effective for this transformation.

Table 2: Examples of Cross-Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Typical) | Reference |

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Palladium / Phosphine Ligand | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | C-C | Aryl Halide + Boronic Acid | Palladium / Base |

Electrophilic Aromatic Substitution Patterns on the Brominated Phenyl Ring

The brominated phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of the incoming electrophile. The bromine atom is a deactivating but ortho-, para-directing group. libretexts.org The formamidomethyl group (-CH₂NHCHO) is generally considered to be an ortho-, para-directing group.

When a monosubstituted benzene (B151609) derivative undergoes EAS, three possible isomers can be formed: ortho, meta, and para. masterorganicchemistry.com The presence of an activating group on the ring generally directs the incoming electrophile to the ortho and para positions and increases the reaction rate compared to benzene. libretexts.org Conversely, a deactivating group slows the reaction and, with the exception of halogens, directs the electrophile to the meta position. libretexts.org

In the case of this compound, the bromine at the para position leaves the ortho positions (relative to the bromine) as the primary sites for further substitution, influenced by the directing effect of the formamidomethyl group. For instance, nitration of similar 4-bromobenzyl derivatives would be expected to occur at the positions ortho to the bromine atom. The azido (B1232118) group, for example, is an ortho, para-director in electrophilic substitution reactions. uni-muenchen.de

This compound as a Precursor and Building Block in Complex Syntheses

This compound serves as a versatile starting material and intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of both the formamide and the bromobenzyl moieties, allowing for a range of chemical transformations.

The chemical structure of this compound, featuring a 4-bromophenyl group attached to a formamide moiety, makes it a key compound for studying aromatic amides. The electron-withdrawing nature of the bromine atom influences its chemical reactivity, making it a valuable intermediate. solubilityofthings.com

Researchers have synthesized various derivatives of this compound to explore their potential in organic transformations. For instance, N-(4-(N-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide has been synthesized and characterized. jcsp.org.pk In one study, N-(4-bromobenzyl)benzo[d]oxazol-2-amine was prepared from the reaction of 4-bromobenzylamine with 2-mercaptobenzoxazole, showcasing the reactivity of the amino group. acs.org

The following table outlines the synthesis of a specific derivative:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-Bromoaniline | Dimethyl formamide | N-(4-Bromophenyl)formamide | T3P®, 80°C, 6h, N₂ atmosphere google.com |

This reaction demonstrates a method for the N-formylation of 4-bromoaniline to produce this compound, which can then be used in further synthetic steps.

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds, which are integral to many biologically active molecules.

Imidazolones and Oxazepines: A methodology has been developed for the synthesis of new imidazolone (B8795221) and oxazepine derivatives starting from 5-(4-bromophenyl)imidazo[2,1-b]thiazole. chemmethod.comchemmethod.comresearchgate.net This involves the introduction of a carbaldehyde group, condensation with amines to form Schiff bases, and subsequent cyclization to yield the desired heterocyclic systems. chemmethod.comchemmethod.comresearchgate.net The Vilsmeier-Haack reagent, generated from dimethylformamide (a related formamide) and phosphorus oxychloride, is often used for the initial formylation step. chemmethod.comchemmethod.com

Quinazolines: Quinazolines, another important class of nitrogen-containing heterocycles, can be synthesized using methods where N-formyl compounds play a role. nih.gov

Thieno[2,3-d]pyrimidines: 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo rsc.orgontosight.aithieno[2,3-d]pyrimidines have been designed and synthesized, demonstrating the use of the bromobenzyl moiety in building complex heterocyclic frameworks. nih.gov

The synthesis of these heterocyclic compounds often involves multi-step sequences where the formamide or a derivative thereof is a key intermediate.

The formyl group in N-formyl compounds can serve as a protecting group for amines in multi-step organic syntheses. academie-sciences.frtandfonline.com This is particularly useful in peptide synthesis and other complex transformations where the reactivity of the amine needs to be temporarily masked. academie-sciences.fr

Protecting groups like tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are commonly used for amines. masterorganicchemistry.com While the formyl group is a simpler protecting group, its application is seen in various synthetic strategies. For example, N-formyl compounds can be precursors for the synthesis of isocyanides, which are valuable reagents in their own right. mdpi.com A study describes a green and efficient protocol for synthesizing isocyanides from formamides using phosphorus oxychloride and triethylamine. mdpi.com

The following table summarizes common amine protecting groups and their removal conditions:

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) or heat masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., Pd-C, H₂) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) masterorganicchemistry.com |

| Formyl | -CHO | Acidic or basic hydrolysis researchgate.net |

The choice of protecting group depends on the specific requirements of the synthetic route, including the stability of the protected amine to other reaction conditions and the ease of deprotection.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

N-formylation, the process of introducing a formyl group onto a nitrogen atom, can proceed through various mechanistic pathways depending on the reagents and catalysts used. nih.gov

With Formic Acid: The N-formylation of amines using formic acid can be catalyzed by various agents. nih.gov For instance, with an Amberlite IR-120 resin, the proposed mechanism involves coordination of the reagents to the resin through hydrogen bonds, followed by nucleophilic attack of the amine on the carbonyl carbon and subsequent rearrangement. nih.gov

With Carbon Dioxide and Hydrosilanes: The N-formylation of amines with CO₂ and a hydrosilane reducing agent is a complex process with multiple possible pathways. researchgate.net These can involve the direct formation of a formoxysilane intermediate, an amine-assisted pathway, or a silylcarbamate intermediate, depending on the reaction conditions and substrates. researchgate.net

Vilsmeier-Haack Reaction: In the Vilsmeier-Haack reaction, a substituted amide reacts with phosphorus oxychloride to form a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This electrophilic species then reacts with an electron-rich arene, and subsequent hydrolysis yields the formylated product. wikipedia.org

A general representation of the Vilsmeier-Haack reaction mechanism is shown below:

| Step | Description |

| 1 | Reaction of a substituted formamide with phosphorus oxychloride to form the electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.org |

| 2 | Electrophilic attack of the Vilsmeier reagent on an electron-rich aromatic ring. wikipedia.org |

| 3 | Hydrolysis of the resulting iminium ion to yield the final aldehyde or ketone product. wikipedia.org |

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. bruker.comnih.gov It is the only method that directly detects these unpaired electrons and can provide information about their identity, concentration, and the electronic and spatial structure of the molecule. bruker.com

Radical reactions often occur in a chain reaction fashion with three distinct phases: initiation, propagation, and termination. libretexts.org The initiation step involves the formation of a radical species, often through homolytic cleavage induced by heat or light. libretexts.org

While direct EPR studies specifically on this compound are not extensively detailed in the provided context, the principles of EPR are applicable to understanding potential radical-mediated reactions it might undergo. For example, in the presence of a radical initiator, the C-H bond of the formyl group or a C-H bond on the benzyl (B1604629) group could potentially be abstracted to form a radical intermediate. EPR spectroscopy, often in conjunction with spin trapping techniques, would be the primary method to detect and characterize such short-lived radical species. researchgate.netmdpi.com This would allow for the elucidation of mechanistic pathways in reactions where radical intermediates are suspected.

Insights from Control Experiments and Kinetic Analyses

To elucidate the reaction mechanisms and influencing factors in transformations involving this compound and related formamides, researchers have conducted various control experiments and kinetic analyses. These studies provide crucial insights into reaction pathways, the roles of catalysts and reagents, and the effects of reaction conditions.

Control experiments are fundamental to understanding the mechanistic process of reactions such as the transamidation of aromatic amines with formamides. rsc.org For instance, in the synthesis of this compound from 4-bromobenzylamine and dimethylformamide (DMF), mechanistic studies were undertaken to clarify the reaction pathway. rsc.org Such investigations often involve spectroscopic analysis to identify key intermediates or interactions between reactants and catalysts. rsc.org

Kinetic analyses, which examine the effects of variables like solvent and temperature, are also critical. In studies of related N-aryl formamides, the choice of solvent and reaction temperature has been shown to significantly impact product yields. For example, in the reaction of N-(4-chlorophenyl)formamide with pentachloropyridine, acetonitrile (B52724) was found to be a superior solvent to others, providing excellent yields, particularly at reflux temperatures. rsc.org This highlights the role of the reaction environment in influencing the rate and efficiency of transformations involving the formamide group.

The following table summarizes the optimization of reaction conditions for a substitution reaction involving an N-aryl formamide, illustrating the impact of solvent and temperature on the yield.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | Room Temperature | Moderate |

| 2 | Acetonitrile | Reflux | Excellent |

| 3 | Other Solvents | Room Temperature | Low/Trace |

Furthermore, mechanistic studies on the dehydration of N-substituted formamides to isonitriles have revealed the importance of the reagent system and base. In the case of N-(4-bromophenyl)formamide, optimization experiments were performed to maximize the yield of the corresponding isonitrile. thieme-connect.com These experiments involved varying the base and reaction conditions, demonstrating that the choice of base is critical for achieving high conversion rates.

The data below illustrates the optimization of the dehydration reaction of N-(4-bromophenyl)formamide.

| Entry | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Et3N | CH2Cl2 | Room Temp. | 93 |

| 2 | DIPEA | CH2Cl2 | Room Temp. | 92 |

| 3 | Pyridine | CH2Cl2 | Room Temp. | 85 |

| 4 | DMAP | CH2Cl2 | Room Temp. | 78 |

| 5 | Et3N | THF | Room Temp. | 90 |

| 6 | Et3N | Toluene | Room Temp. | 91 |

Mechanistic proposals are often derived from these types of control and kinetic experiments. For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, a reaction involving formamide intermediates, it was demonstrated that the reaction proceeds through 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediates. mdpi.com The rate of this intermolecular heterocyclization was found to be proportional to the reactivity of the amine reactants, a key kinetic insight derived from comparing different substrates. mdpi.com Such studies, which may also involve trapping or direct observation of intermediates, are essential for building a complete picture of the reaction mechanism. mdpi.comsioc-journal.cn

Structural Characterization and Spectroscopic Analysis of N 4 Bromobenzyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-(4-Bromobenzyl)formamide in solution. Analysis of ¹H and ¹³C spectra, complemented by two-dimensional (2D) techniques, allows for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the formyl, amide, benzylic, and aromatic protons. Due to restricted rotation around the C-N amide bond, some signals may appear broadened or as distinct sets for different conformers. libretexts.orgpku.edu.cn

The aromatic region typically presents as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-3/H-5) and those ortho to the benzyl (B1604629) group (H-2/H-6) are chemically equivalent, respectively, leading to an AA'BB' spin system.

The benzylic protons (H-7) adjacent to the nitrogen appear as a doublet, coupled to the amide proton (N-H). The amide proton itself often appears as a broad singlet or a triplet, its multiplicity being dependent on the rate of exchange and the coupling with the benzylic protons. The formyl proton (H-9) is the most deshielded, appearing as a singlet far downfield. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-9 (CHO) | ~8.20 | s (singlet) | - |

| H-2, H-6 | ~7.45 | d (doublet) | ~8.5 |

| H-3, H-5 | ~7.25 | d (doublet) | ~8.5 |

| N-H | ~6.5 (broad) | t (triplet) or br s | ~5.7 |

| H-7 (CH₂) | ~4.45 | d (doublet) | ~5.7 |

Note: Predicted values are based on data for analogous compounds like N-benzylformamide and 4-bromobenzyl bromide. Actual experimental values may vary based on solvent and concentration. chemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon environments in the molecule.

The formyl carbon (C-9) of the amide group is the most deshielded, appearing at the lowest field (~163 ppm). The aromatic carbons exhibit shifts influenced by the bromine and benzylformamide substituents. The carbon bearing the bromine atom (C-4) is shifted upfield due to the "heavy atom effect," while the ipso-carbon (C-1) to which the benzyl group is attached appears further downfield. stackexchange.comoregonstate.edu The benzylic carbon (C-7) resonates in the aliphatic region, typically around 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-9 (C=O) | ~163.0 |

| C-1 | ~137.5 |

| C-3, C-5 | ~131.5 |

| C-2, C-6 | ~129.0 |

| C-4 (C-Br) | ~121.0 |

| C-7 (CH₂) | ~45.0 |

Note: Predicted values are based on data for analogous compounds and substituent effect calculations. The quaternary carbons (C-1 and C-4) may exhibit lower intensity. nih.govchemicalbook.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR experiments are essential for confirming the complete molecular connectivity. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton couplings. Key correlations would be observed between the N-H proton and the benzylic CH₂ protons (H-7), and between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2: H-7 to C-7, H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, and the formyl proton H-9 to the carbonyl carbon C-9.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. Expected key correlations for this compound would include:

The benzylic protons (H-7) showing correlations to the aromatic carbons C-1 and C-2/C-6, as well as to the formyl carbon (C-9).

The formyl proton (H-9) showing a correlation to the benzylic carbon (C-7).

The aromatic protons H-2/H-6 showing correlations to the benzylic carbon (C-7) and the quaternary aromatic carbons C-4.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is dominated by absorptions characteristic of a secondary amide and a substituted aromatic ring.

N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3270 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching of the benzylic CH₂ group will produce absorptions in the 2950-2850 cm⁻¹ range.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, appearing as a strong absorption around 1670-1650 cm⁻¹ due to the carbonyl stretching vibration. researchgate.net

Amide II Band (N-H Bend): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found near 1550-1530 cm⁻¹. acs.org

Aromatic C=C Stretch: Medium intensity bands for the benzene ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The stretching vibration for the carbon-bromine bond is expected to appear as a moderate to strong absorption in the far-infrared region, typically around 600-500 cm⁻¹. mdpi.comuwosh.edu

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3270 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Weak |

| Amide I (C=O Stretch) | 1670 - 1650 | Strong |

| Amide II (N-H Bend, C-N Stretch) | 1550 - 1530 | Strong |

| Aromatic C=C Stretch | 1600, 1490 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Note: Predicted values are based on data for N-benzylformamide and brominated aromatic compounds. nist.govnih.govchemicalbook.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on non-polar or symmetric molecular vibrations. For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the para-disubstituted benzene ring would give a particularly strong and sharp signal, typically near 1000 cm⁻¹. Other aromatic C=C stretching and C-H bending modes would also be Raman active. aip.org

C-Br Vibration: The C-Br stretching vibration is also Raman active and would be observed in the low-frequency region. rasayanjournal.co.in

Symmetric CH₂ Stretch: The symmetric stretching of the benzylic CH₂ group would be visible.

Carbonyl Group: The C=O stretch (Amide I) is also Raman active, although often weaker than in the IR spectrum.

Definitive assignment of all Raman bands would require experimental data and is often supported by computational calculations. dtic.mil

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the structural and spectroscopic analysis of this compound is not publicly available. Specifically, no published records could be located that contain the specific data required to populate the outlined sections on mass spectrometry and X-ray crystallography for this particular compound.

The requested analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight, Gas Chromatography-Mass Spectrometry (GC-MS) for purity and fragmentation, High-Resolution Mass Spectrometry (HRMS) for exact mass, and Single Crystal X-ray Diffraction for its absolute structure and intermolecular interactions, requires specific experimental results. Without access to these primary data from laboratory characterization of this compound, it is not possible to provide a scientifically accurate and detailed article as per the user's instructions.

General principles of these analytical techniques are well-established. For instance, HRMS would be used to confirm the compound's elemental composition by measuring its mass to a high degree of accuracy. The theoretical exact mass of the monoisotopic molecular ion of this compound (C8H8BrNO) can be calculated. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918338, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated m/z for the [M+H]⁺ ion would be approximately 213.9922. An experimental HRMS measurement would be expected to confirm a value very close to this, within a few parts per million (ppm).

However, without published experimental data from the analysis of this compound, any discussion of specific spectral features, fragmentation patterns, or crystallographic parameters would be speculative. In adherence with the principles of scientific accuracy, the article cannot be generated as requested.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the Hirshfeld surface analysis for the quantitative assessment of intermolecular contacts of this compound could not be located.

Detailed searches for the crystal structure, intermolecular interactions, and explicit Hirshfeld surface analysis data for "this compound" did not yield any publications containing the specific quantitative data, 2D fingerprint plots, or enrichment ratios required to generate the requested article.

While general information on the application of Hirshfeld surface analysis to other bromophenyl-containing compounds is available, applying such data to the subject compound would violate the strict requirement to focus solely on this compound.

Therefore, the section on "" focusing on "4.4.3. Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts" cannot be produced with the required scientific accuracy and adherence to the provided outline. Further research or access to specific crystallographic databases not available through the current search tools would be necessary to obtain the requisite data.

Computational and Theoretical Studies of N 4 Bromobenzyl Formamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to understanding the properties of N-(4-Bromobenzyl)formamide, from its preferred three-dimensional shape to its electronic characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, exploring the conformational landscape is crucial to identify all stable conformers and their relative energies. researchgate.net

The primary degrees of freedom in this compound include rotation around the C-N amide bond, the N-C benzyl (B1604629) bond, and the C-C bond connecting the methylene (B1212753) group to the phenyl ring. The amide bond typically exhibits a high rotational barrier due to its partial double-bond character, leading to distinct cis and trans conformers, with the trans conformation generally being more stable. Further rotation of the bromobenzyl group relative to the formamide (B127407) plane gives rise to additional conformers. A systematic conformational search, often initiated with molecular mechanics methods and refined with DFT, is necessary to map out these possibilities. arxiv.org The relative energies of these conformers determine their population distribution at a given temperature.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.gov The XC functional approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals, known for providing reliable results for a broad range of organic molecules. researchgate.netstackexchange.com Other functionals may also be employed to benchmark the results.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for organic molecules. chemrxiv.org For molecules containing heavy atoms like bromine, it is crucial to use basis sets that include polarization functions (e.g., d, p) and diffuse functions (+) to accurately describe the electron distribution and non-covalent interactions. nih.gov

Validation of the chosen computational level involves comparing calculated properties, such as bond lengths and angles, with available experimental data (e.g., from X-ray crystallography of related structures) or with results from higher-level, more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory. nih.govnih.gov Studies on similar molecular systems have shown that the B3LYP functional combined with a split-valence basis set like 6-311G(d,p) often yields geometries and electronic properties that are in good agreement with experimental findings. researchgate.netacadpubl.eu

Electronic Structure and Reactivity Descriptors

Once the optimized molecular geometry is obtained, a variety of electronic properties can be calculated to describe the molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively.

For this compound, the HOMO is expected to be localized primarily over the electron-rich bromophenyl ring and the lone pairs of the nitrogen and oxygen atoms of the amide group. The LUMO is likely a π* antibonding orbital distributed across the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scispace.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

Interactive Table: Illustrative FMO Properties of this compound

Note: The following data are representative values for illustrative purposes, as specific published research on this exact molecule is not available.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 5.7 | Difference between ELUMO and EHOMO; an indicator of chemical stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

In this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons, identifying it as a primary site for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom attached to the amide nitrogen (N-H) would exhibit a region of positive potential (blue), making it a likely hydrogen bond donor site. The region around the bromine atom can also be of interest, as halogen atoms can exhibit a region of positive potential known as a "sigma-hole," which allows for halogen bonding interactions. core.ac.uk

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds, lone pairs, and antibonding orbitals. ijnc.ir This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects, such as resonance. nih.gov

The analysis calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researcher.life A higher E(2) value indicates a stronger interaction and greater stabilization from charge delocalization.

For this compound, a key NBO interaction would be the delocalization of the nitrogen atom's lone pair (LP(N)) into the antibonding π* orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is the electronic basis for amide resonance and contributes significantly to the planarity and stability of the amide bond. Other significant interactions would likely involve delocalization from the oxygen and bromine lone pairs into neighboring antibonding orbitals. acadpubl.eu

Interactive Table: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

Note: The following data are representative values for illustrative purposes, as specific published research on this exact molecule is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 55.0 | Amide resonance; charge transfer from nitrogen to carbonyl. |

| LP (O) | σ* (N-C) | 2.5 | Hyperconjugation from oxygen lone pair. |

| σ (C-H) | σ* (C-C) | 4.8 | Hyperconjugation within the benzyl group. |

| LP (Br) | π* (C-C) | 1.5 | Delocalization from bromine into the aromatic ring. |

Spectroscopic Property Prediction from Theoretical Models

Computational models are instrumental in predicting and interpreting various types of molecular spectra. conicet.gov.arnanoient.org These theoretical predictions can help in assigning experimental spectral features and understanding the underlying molecular vibrations and electronic transitions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. iau.iresisresearch.org Quantum chemical calculations, typically using DFT methods, can predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.govspectroscopyonline.com While calculations often overestimate frequencies due to the neglect of anharmonicity, a uniform scaling factor is typically applied to bring the theoretical data in line with experimental results. iarjset.com

For this compound, a theoretical vibrational analysis would predict several characteristic bands. Key predicted vibrations would include the C=O stretching of the amide group (Amide I band), typically a strong absorption in the IR spectrum around 1670 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations would also be identified. The bromobenzyl group would exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching modes within the ring, and a C-Br stretching vibration at a lower frequency. The CH₂ group would show symmetric and asymmetric stretching and bending modes.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| N-H Stretching | 3300 - 3100 | Medium |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |

| CH₂ Asymmetric/Symmetric Stretching | 2950 - 2850 | Medium-Weak |

| C=O Stretching (Amide I) | ~1670 | Strong |

| N-H Bending (Amide II) | ~1550 | Medium |

| Aromatic C=C Stretching | 1600 - 1450 | Medium-Strong |

| CH₂ Bending (Scissoring) | ~1450 | Medium |

| C-N Stretching | 1300 - 1200 | Medium |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. unifr.chconicet.gov.ar This method, typically employed with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.net The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov

A GIAO calculation for this compound would predict the ¹H and ¹³C NMR chemical shifts.

¹H NMR: The formyl proton (H-C=O) would be predicted at a high chemical shift (downfield), typically above 8.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring would appear in the aromatic region (7.0-7.5 ppm), with their exact shifts influenced by the electron-withdrawing bromine atom. The benzylic protons (CH₂) would be found at an intermediate chemical shift, typically between 4.0 and 5.0 ppm, shifted downfield by the adjacent nitrogen atom. The N-H proton would likely be a broad signal.

¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal, expected above 160 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the bromine (C-Br) being significantly influenced. The benzylic carbon (CH₂) would appear around 40-50 ppm.

These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands observed in UV-visible spectroscopy. researchgate.netbgsu.edu TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions, such as π → π* or n → π* transitions. nih.gov

For this compound, TD-DFT calculations would predict electronic transitions primarily associated with the substituted benzene ring. The π → π* transitions of the aromatic system are expected to result in strong absorption bands in the UV region. The presence of the bromine atom and the formamide group as substituents on the benzyl moiety will influence the precise energies of the molecular orbitals and, consequently, the predicted absorption wavelengths. The calculations would likely show a main absorption band corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), both of which would have significant π-character localized on the aromatic ring. nanoient.org

Table 3: Expected Electronic Transitions for this compound from TD-DFT

| Transition Type | Expected λ_max Region (nm) | Associated Orbitals |

|---|---|---|

| π → π* | 200 - 280 | HOMO → LUMO |

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a crucial tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). github.io A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. fossee.in Methods like the nudged elastic band (NEB) or string methods can identify the reaction pathway between reactants and products, and algorithms like the Berny optimization can then precisely locate the TS geometry. researchgate.netchemrxiv.org

The synthesis of this compound typically involves the formylation of 4-bromobenzylamine (B181089). One plausible mechanism involves the reaction of 4-bromobenzylamine with a formylating agent like formic acid or ethyl formate (B1220265). A computational study of this reaction would involve:

Optimizing the geometries of the reactants (4-bromobenzylamine and the formylating agent), the product (this compound), and any byproducts.

Searching for the transition state structure for the key bond-forming step (e.g., the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the formylating agent).

Performing a vibrational frequency calculation on the located TS to confirm it is a true transition state (characterized by having exactly one imaginary frequency).

Calculating the activation energy (the energy difference between the transition state and the reactants), which provides insight into the reaction kinetics.

Such studies can differentiate between competing reaction pathways and explain the observed product distribution. chemrxiv.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Strategic Intermediate for the Synthesis of Complex Molecules

The presence of a bromine atom on the phenyl ring of N-(4-Bromobenzyl)formamide makes it an ideal intermediate for carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.

Researchers have demonstrated the utility of similar bromo-substituted amide structures in building molecular complexity. For instance, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide has been successfully used as a substrate in Suzuki-Miyaura reactions. researchgate.net By reacting it with various aryl boronic acids in the presence of a palladium(0) catalyst, a series of arylated analogues were synthesized in moderate to good yields. researchgate.net This approach highlights how the bromo-aromatic portion of the molecule serves as a handle for introducing diverse structural motifs.

Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been employed in Suzuki cross-coupling reactions to produce a range of arylated derivatives. mdpi.com This strategy underscores the importance of the bromo-functional group as a key reaction site for late-stage diversification, allowing for the synthesis of a library of related compounds from a common intermediate. nih.gov These examples provide a clear blueprint for how this compound can be strategically employed to access complex, poly-functional molecules that are of interest in medicinal chemistry and materials science.

Table 1: Examples of Complex Molecules Synthesized from Bromo-Aromatic Amide Intermediates

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | Suzuki-Miyaura Coupling | Arylated Benzamide (B126) Analogues | researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Suzuki Coupling | Arylated Pyrazinecarboxamides | mdpi.com |

| N-(2-bromophenyl)formamide | Palladium-catalyzed Carbonylative Coupling | Quinazolin-4(3H)-ones | mdpi.com |

Scaffold for the Development of Functional Organic Materials

A molecular scaffold is a core structure upon which other chemical groups are built to create new molecules with specific functions. jhu.educhemrxiv.org The this compound structure possesses the necessary features to act as such a scaffold. The 4-bromobenzyl group provides a rigid and predictable framework that can be systematically modified, while the formamide (B127407) group offers a site for further chemical elaboration or can participate in intermolecular interactions like hydrogen bonding.

The importance of the bromophenyl moiety in functional molecules has been highlighted in the development of new antimicrobial agents. In a study focused on identifying novel chemical structures with antibiotic activity, a series of compounds were synthesized based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold. mdpi.com Among the derivatives, the semicarbazide (B1199961) containing a 4-bromophenyl moiety was identified as the most active compound, showing significant antibacterial potential against Enterococcus faecalis. mdpi.com This result demonstrates that the incorporation of a bromophenyl group can be a key design element for imparting specific biological functions.

This principle can be extended to this compound, positioning it as a valuable starting scaffold for creating libraries of compounds for screening in drug discovery and for developing functional organic materials where the bromophenyl unit can be tailored to tune electronic or photophysical properties. chemrxiv.orguctm.edu

Precursor in the Synthesis of Diverse N-Substituted Compounds

The formamide group (-NH-CHO) is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties. This makes this compound a useful precursor for a range of N-substituted compounds.

One key transformation is its role as a precursor to other N-substituted amides. Research on the enzyme N-substituted formamide deformylase has shown that the synthesis of N-benzylformamide can be reversed to produce other N-benzyl carboxamides. nih.govresearchgate.net This enzymatic approach demonstrated that by using acetate (B1210297) or propionate (B1217596) as substrates instead of formate (B1220265), N-benzylacetamide and N-benzylpropionamide could be synthesized from a benzylamine (B48309) precursor, establishing a clear pathway from formamides to higher amides. nih.govresearchgate.net

Furthermore, the formamide group can serve as a precursor to N-methylamines. A one-pot synthesis protocol has been developed for the reduction of N-substituted carbonylimidazoles, which proceeds through a formamide intermediate. beilstein-journals.org This intermediate is subsequently reduced by a NaBH₄/I₂ system to yield the corresponding monomethylamine. beilstein-journals.org This two-step process highlights the synthetic utility of the formamide as an intermediate stage in the conversion of an amine to an N-methylamine. The formamide functionality is also foundational in the synthesis of other important classes of compounds, including ureas, carbamates, and thiocarbamates. beilstein-journals.orggoogle.com

Table 2: Synthetic Transformations of the Formamide Group

| Formamide Derivative | Reagents/Conditions | Product | Compound Class | Reference |

|---|---|---|---|---|

| N-benzylformamide | N-substituted formamide deformylase, Acetate/Propionate | N-benzylacetamide/ N-benzylpropionamide | N-Substituted Amide | nih.govresearchgate.net |

| Formamide Intermediate | NaBH₄ / I₂ | Monomethylamine | N-Methylamine | beilstein-journals.org |

Utilization in Catalytic Transformations and Ligand Design

While this compound is not typically used as a catalyst itself, its structural elements suggest its potential application in the design of ligands for metal-based catalysis. Ligands are crucial components of catalytic systems, binding to a central metal atom and modulating its reactivity, selectivity, and stability.

The formamide group contains both nitrogen and oxygen atoms with lone pairs of electrons, which are capable of coordinating to metal centers. This principle is evident in the design of advanced catalysts for various chemical transformations. For example, new iridium complexes bearing N-(sulfonyl)-2-pyridinecarboxamide ligands have been developed for aqueous formic acid dehydrogenation. rsc.org In these ligands, the picolinamide (B142947) skeleton, which includes a carboxamide group structurally similar to the formamide group, plays a key role in the ligand's coordination to the iridium center. rsc.org

This suggests that this compound could serve as a foundational molecule for new ligand development. The formamide moiety could act as a coordinating site, while the 4-bromophenyl ring could be functionalized to introduce other ligating groups (such as phosphines or N-heterocyclic carbenes), creating bidentate or polydentate ligands. Such tailored ligands are essential for advancing homogeneous catalysis and developing new, more efficient catalytic processes. tum.deelsevierpure.com

Future Research Directions and Emerging Methodologies for N 4 Bromobenzyl Formamide

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of formamides, including N-(4-Bromobenzyl)formamide, is moving beyond conventional methods that often require harsh conditions and stoichiometric reagents. researchgate.net Future research will focus on developing greener, more atom-economical, and efficient synthetic routes.

CO2 as a C1 Feedstock: A significant area of development is the use of carbon dioxide (CO2) as a renewable and inexpensive C1 source for N-formylation of amines. researchgate.net Catalytic systems, including those based on transition metals like ruthenium and iridium, are being developed to facilitate the direct reaction of amines with CO2 and a hydrogen source to produce formamides. researchgate.netepo.org Applying this technology to 4-bromobenzylamine (B181089) would offer a sustainable pathway to this compound, minimizing waste and utilizing a greenhouse gas. researchgate.net Nickel-iron nitride heterostructures have also been shown to convert CO2 and water into formamide (B127407) under mild hydrothermal conditions, a process that could be adapted for N-substituted formamides. nih.gov

Electrochemical Synthesis: Electrosynthesis presents a metal-free and sustainable alternative for formamide production. acs.org Recent studies have demonstrated the electrochemical N-formylation of amines, offering a green pathway to C-N bond formation. acs.org This method could be optimized for the synthesis of this compound, providing a controlled and environmentally benign process.

Enzymatic and Bio-catalytic Routes: The discovery of enzymes like N-substituted formamide deformylase, which can catalyze the reverse reaction of synthesizing N-benzylformamide from benzylamine (B48309) and formate (B1220265), opens up a biocatalytic avenue. nih.govresearchgate.net This approach operates under mild conditions and offers high selectivity. Future research could explore the substrate scope of such enzymes or engineer new biocatalysts for the high-yield production of this compound.

| Synthetic Method | Key Features | Potential Application for this compound |

| CO2 Fixation | Utilizes CO2 as a renewable C1 source; often employs transition metal catalysts. researchgate.netresearchgate.netepo.org | Sustainable synthesis from 4-bromobenzylamine and CO2. |

| Electrochemical N-Formylation | Metal-free; uses electricity to drive the reaction; green and controllable. acs.org | Environmentally friendly production with high efficiency. |

| Enzymatic Synthesis | High selectivity; mild reaction conditions; based on enzymes like N-substituted formamide deformylase. nih.gov | Biocatalytic production with high purity and minimal byproducts. |

Exploration of Unconventional Reactivity Patterns and Selectivities

The this compound molecule contains multiple reactive sites: the formamide group, the aromatic ring, and the bromine substituent. Future studies will likely investigate the unique interplay of these functionalities to uncover novel reactivity.

Dual-Functionality Reactions: The presence of both a formamide and a bromo-aryl group allows for sequential or one-pot multi-component reactions. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the formamide moiety could direct these reactions or participate in subsequent transformations. nih.govresearchgate.net Research into the regioselectivity of lithiation on such substituted thiophenes has shown the potential for creating complex, tetra-substituted scaffolds from simple starting materials, a strategy that could be adapted for the this compound framework. mdpi.com

Photocatalysis and Radical Chemistry: The application of photoredox catalysis could unlock new reaction pathways involving the this compound structure. For instance, the C-Br bond could be targeted for radical generation, leading to novel carbon-carbon or carbon-heteroatom bond formations under mild conditions.

Integration of Advanced Automation and High-Throughput Experimentation in Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of automation and high-throughput experimentation (HTE) is crucial. nih.govchemrxiv.org These technologies enable the rapid screening of a vast number of reaction parameters, significantly reducing the time and resources required for development. nih.govnih.gov

Reaction Optimization: HTE platforms, which utilize microscale reactions in 96-well or 1536-well plates, can be employed to swiftly identify optimal catalysts, ligands, solvents, bases, and temperatures for the synthesis of this compound and its derivatives. nih.govnih.gov For example, in developing an Ullmann coupling, over 230 reactions were tested using different combinations of ligand, solvent, and base to find optimal conditions while avoiding undesirable reagents. nih.gov

Automated Synthesis Platforms: Fully automated synthesis systems, sometimes referred to as "assembly-line synthesis," can perform multi-step reactions without human intervention. bris.ac.ukresearchgate.net Such a platform could be programmed to synthesize a library of this compound analogs by varying the amine or aldehyde precursors, or by performing a series of downstream modifications on the core molecule. nih.gov These systems are capable of handling air-sensitive reagents and performing reactions at low temperatures, expanding the scope of accessible transformations. bris.ac.ukresearchgate.net The use of flow chemistry systems can further enhance this by allowing for rapid optimization and easy scalability of identified conditions. nih.gov

Advanced Computational Methodologies for Predictive Chemistry and Reaction Design

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena, complementing experimental work. cuny.edu

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound. By calculating properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and natural bond orbital (NBO) charges, researchers can predict the most likely sites for electrophilic or nucleophilic attack and rationalize reaction outcomes. researchgate.netresearchgate.net Such studies have been used to investigate related formamidine (B1211174) and benzamide (B126) structures, successfully correlating computational data with experimental results. researchgate.netresearchgate.net

Machine Learning (ML) for Reaction Prediction: The application of machine learning algorithms is a burgeoning field in chemical synthesis. chemrxiv.org By training ML models on large datasets of reaction outcomes, it is becoming possible to predict the yield of unknown reactions with high accuracy. nih.gov An ML algorithm incorporating latent variables has been shown to effectively predict unobservable reactions and optimal synthetic conditions for complex organic materials. chemrxiv.org This predictive power could be harnessed to design novel, high-yield synthetic routes to this compound and to forecast the properties of its derivatives before they are synthesized.

Investigation of Solid-State Properties and Polymorphism for Enhanced Applications

The physical properties of a solid-state material are dictated by its crystal structure. The phenomenon of polymorphism, where a compound can crystallize into multiple different structures, is of critical importance in materials science and pharmaceuticals. stfc.ac.ukresearchgate.net

Polymorph Screening: Simple molecules like formamide are known to be highly polymorphic, with at least four different forms identified at high pressure. stfc.ac.uk Similarly, related compounds such as N-(4-Bromophenyl)acetamide exist as different polymorphs. researchgate.net Future research should systematically investigate whether this compound exhibits polymorphism. This would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. researchgate.net

Structure-Property Relationships: Each polymorph of a compound can have distinct physical properties, including solubility, melting point, stability, and bioavailability. Understanding the crystal packing and intermolecular interactions (such as hydrogen bonding and π-π stacking) within each polymorphic form of this compound is essential. researchgate.net This knowledge would be crucial for controlling the material properties for any potential application, ensuring consistency and performance.

Q & A

Q. Basic

- NMR : Confirm the presence of the formamide proton (δ ~8.1 ppm in H NMR) and aromatic protons (δ ~7.3–7.5 ppm for bromobenzyl group) .

- IR : Identify formamide C=O stretch (~1670 cm) and N-H bend (~1550 cm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 228 for CHBrNO) .

Advanced

For crystallographic validation, use SHELXL for refinement: - Collect high-resolution X-ray data (resolution ≤1.0 Å).

- Refine anisotropic displacement parameters and validate via R-factor convergence (target R1 < 0.05) .

- Address twinning or disorder using SHELXD for structure solution .

What experimental strategies resolve contradictions between computational predictions and observed reactivity of this compound?

Q. Advanced

- Re-evaluate computational models : Ensure density functional theory (DFT) calculations use solvent corrections (e.g., PCM for DMF) and account for bromine’s electron-withdrawing effects .

- Kinetic vs. thermodynamic control : Perform time-dependent reaction monitoring (e.g., HPLC) to identify intermediates. For example, bromobenzyl groups may stabilize transition states in SN2 reactions, altering expected pathways .

- Cross-validate with isotopic labeling : Use N-labeled formamide to track reaction mechanisms via N NMR .

How can researchers design assays to study the bioactivity of this compound derivatives?

Q. Advanced

Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like DNA methyltransferases, leveraging the bromobenzyl group’s hydrophobic interactions .

In vitro testing :

- Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC values to controls .

SAR studies : Modify the formamide or bromobenzyl moiety to assess impact on potency. For example, replacing Br with Cl reduces steric hindrance but may lower binding affinity .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- Disorder in bromine positions : Collect data at low temperature (100 K) to reduce thermal motion and apply restraints during SHELXL refinement .

- Twinning : Index diffraction patterns using CELL_NOW and process with TWINABS .

How does the bromine atom in this compound influence its electronic and steric properties in cross-coupling reactions?

Q. Advanced